molecular formula C19H27BN2O2 B12335299 4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B12335299
M. Wt: 326.2 g/mol
InChI Key: IROPYDKQHVFHNB-UHFFFAOYSA-N
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Description

4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its unique structure, which includes a boronate ester group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the butyl and phenyl groups: These groups can be introduced via alkylation and arylation reactions, respectively.

    Boronate ester formation: The final step involves the reaction of the pyrazole derivative with a boronic acid or boronate ester under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the phenyl group, potentially leading to hydrogenated derivatives.

    Substitution: The boronate ester group is highly reactive and can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butyl group can yield butyric acid, while Suzuki-Miyaura coupling can produce various biaryl compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology

    Biological Probes: It can be used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The boronate ester group can interact with biological molecules, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Similar Compounds

    4-Butyl-1-phenyl-1H-pyrazole: Lacks the boronate ester group, making it less reactive in cross-coupling reactions.

    1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Lacks the butyl group, which may affect its biological activity and reactivity.

Uniqueness

The presence of the boronate ester group in 4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole makes it particularly valuable in organic synthesis, as it can participate in a wide range of cross-coupling reactions. Additionally, the combination of butyl and phenyl groups may enhance its biological activity and specificity.

Properties

Molecular Formula

C19H27BN2O2

Molecular Weight

326.2 g/mol

IUPAC Name

4-butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C19H27BN2O2/c1-6-7-11-15-14-22(16-12-9-8-10-13-16)21-17(15)20-23-18(2,3)19(4,5)24-20/h8-10,12-14H,6-7,11H2,1-5H3

InChI Key

IROPYDKQHVFHNB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2CCCC)C3=CC=CC=C3

Origin of Product

United States

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